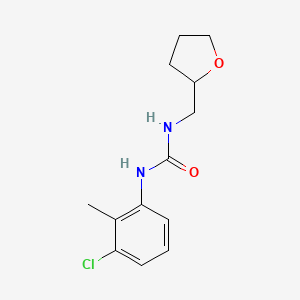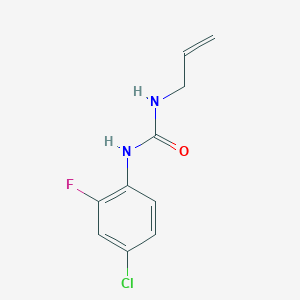
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEM is a piperidine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, leading to the observed biological effects of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential use as an analgesic and anti-inflammatory agent. N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its wide range of biological activities, making it a versatile compound for various studies. Additionally, N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have low toxicity levels, making it a safe compound to work with. However, one of the limitations of using N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide. One potential area of research is the development of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide derivatives with improved solubility and bioavailability. Additionally, the potential use of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy, warrants further investigation. Finally, the potential use of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in the development of new drugs for pain and inflammation should be explored.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-methoxybenzylamine with 3-methylpiperidine-1-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-4-8-16(10-11)14(17)15-12-6-3-7-13(9-12)18-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHWBPNYAUULQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)

![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)



![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)